N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also likely contains a carboxamide group (CONH2), a phenyl group (C6H5), and a fluorophenyl group (C6H4F) based on its name .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a triazole ring substituted with various groups. The exact structure would depend on the positions of these substituents on the triazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. It’s likely that it could participate in various organic reactions, particularly those involving the triazole ring or the carboxamide group.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Antitumor Activity
- Synthesis and Structure Analysis : N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide derivatives have been synthesized and their structures analyzed. These compounds have shown potential in inhibiting the proliferation of cancer cell lines, indicating their relevance in antitumor research (Hao et al., 2017).
Antimicrobial Applications
- Synthesis of Novel Analogues : Research involving the synthesis of novel triazole analogues, including derivatives of this compound, has shown significant antimicrobial activity. This is particularly evident against pathogenic bacteria and fungi, underscoring their potential in developing new antimicrobial agents (Pokhodylo et al., 2021).
Crystal Structure and Biological Activity Analysis
- Crystal Structure Determination : Detailed analysis of the crystal structures of related compounds has been conducted. These studies provide insights into their potential biological activities, such as α-glycosidase inhibition, which is important for understanding their pharmacological properties (Gonzaga et al., 2016).
Synthesis and Chemical Properties
Chemical Synthesis and Characterization : There have been extensive studies on the chemical synthesis and characterization of various 1,2,3-triazole derivatives. These include investigations into their molecular conformations and interactions, which are crucial for understanding their chemical properties and potential applications in scientific research (Albert, 1970).
Novel Synthesis Methods : Innovative methods for synthesizing triazole analogues, including those related to this compound, have been developed. These methods enhance the efficiency of producing these compounds, which is beneficial for their potential application in various scientific fields (Nagaraj et al., 2018).
Mechanism of Action
Target of Action
Similar compounds such as gefitinib selectively target the mutant proteins in malignant cells . The compound may also bind with high affinity to multiple receptors .
Mode of Action
For instance, Gefitinib inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase by binding to the adenosine triphosphate (ATP)-binding site of the enzyme .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties .
Result of Action
Similar compounds have been shown to have cytotoxic activity .
Action Environment
Similar compounds have been shown to be moderately soluble in water and persistent in soil and water/sediment systems .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c1-11-15(16(22)18-13-9-7-12(17)8-10-13)19-20-21(11)14-5-3-2-4-6-14/h2-10H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYKENFXJXMBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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